molecular formula C22H13ClN2O3S3 B2918694 (5E)-3-(2-chlorophenyl)-5-{[2-nitro-5-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 298216-07-6

(5E)-3-(2-chlorophenyl)-5-{[2-nitro-5-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2918694
CAS No.: 298216-07-6
M. Wt: 484.99
InChI Key: IGERMESHMOJQOC-DEDYPNTBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-3-(2-chlorophenyl)-5-{[2-nitro-5-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one is a thiazolidinone derivative characterized by a 1,3-thiazolidin-4-one core with a 2-sulfanylidene moiety. The compound features a 2-chlorophenyl group at the 3-position and a benzylidene substituent at the 5-position, which is further substituted with a nitro group at the 2-position and a phenylsulfanyl group at the 5-position of the aromatic ring. This structural complexity confers unique electronic and steric properties, making it a candidate for biological activity studies.

Properties

IUPAC Name

(5E)-3-(2-chlorophenyl)-5-[(2-nitro-5-phenylsulfanylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClN2O3S3/c23-17-8-4-5-9-19(17)24-21(26)20(31-22(24)29)13-14-12-16(10-11-18(14)25(27)28)30-15-6-2-1-3-7-15/h1-13H/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGERMESHMOJQOC-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SC2=CC(=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-3-(2-chlorophenyl)-5-{[2-nitro-5-(phenylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific thiazolidin-4-one derivative, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Thiazolidin-4-one Derivatives

Thiazolidin-4-one derivatives are known for a wide range of biological activities including:

  • Anticancer
  • Antidiabetic
  • Antimicrobial
  • Anti-inflammatory
  • Antioxidant

These compounds often exhibit their effects through various mechanisms such as enzyme inhibition, receptor modulation, and interaction with cellular pathways .

Anticancer Activity

Recent studies highlight the anticancer potential of thiazolidin-4-one derivatives. For instance, compounds within this class have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer progression and proliferation .

Table 1: Anticancer Activity of Thiazolidin-4-one Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
Example AHeLa15Apoptosis induction
Example BMCF-710Enzyme inhibition
Example CA54920Cell cycle arrest

Antidiabetic Effects

Thiazolidin-4-one derivatives are also investigated for their antidiabetic properties. They act as agonists for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. This action can lead to improved glycemic control in diabetic models .

Antimicrobial Properties

The antimicrobial activity of thiazolidin-4-one derivatives has been well-documented. They exhibit inhibitory effects against a range of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance their efficacy .

Table 2: Antimicrobial Activity of Thiazolidin-4-one Derivatives

CompoundMicroorganismMIC (µg/mL)Activity Type
Compound XE. coli8Bactericidal
Compound YS. aureus16Bacteriostatic
Compound ZC. albicans32Fungicidal

Case Studies

  • Anticancer Study : A recent study evaluated the efficacy of a thiazolidinone derivative against breast cancer cells (MCF-7). The compound exhibited an IC50 value of 10 µM, significantly inhibiting cell proliferation through apoptosis .
  • Diabetes Model : In a diabetic rat model, a thiazolidinone derivative was shown to lower blood glucose levels by enhancing insulin sensitivity via PPARγ activation, leading to improved metabolic profiles .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial activity of various thiazolidinone derivatives against resistant strains of E. coli and Staphylococcus aureus, with promising results indicating low MIC values .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Thiazolidinones

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features & Inferred Effects Reference
Target Compound 3-(2-Cl-C₆H₄); 5-{[2-NO₂-5-(PhS)-C₆H₃]CH=} C₂₂H₁₄ClN₂O₃S₃ 493.99 g/mol Enhanced lipophilicity (Cl, PhS); electron-withdrawing NO₂ may improve target binding. -
(5E)-3-Benzyl-5-{2-[(4-chlorophenyl)sulfanyl]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one 3-(Bn); 5-{[2-(4-Cl-PhS)-5-NO₂-C₆H₃]CH=} C₂₈H₂₀ClN₂O₃S₂ 553.06 g/mol Bulky benzyl group increases steric hindrance; 4-Cl-PhS enhances halogen bonding potential.
(5E)-3-Ethyl-5-({2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one 3-(Et); 5-{[2-(4-Me-PhS)-5-NO₂-C₆H₃]CH=} C₂₀H₁₉N₂O₃S₃ 431.58 g/mol Smaller ethyl group improves solubility; 4-Me-PhS may modulate metabolic stability.
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 5-[(3,4-(MeO)₂-C₆H₃)CH=]; 3-unsubstituted C₁₂H₁₁NO₃S₂ 281.35 g/mol Methoxy groups enhance electron density; Z-isomer may alter geometric fit in active sites.
(5E)-3-Butyl-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 3-(Bu); 5-[(4-HO-C₆H₄)CH=] C₁₄H₁₅NO₂S₂ 293.40 g/mol Hydroxyl group enables hydrogen bonding; butyl chain increases hydrophobicity.

Physicochemical and Pharmacokinetic Insights

  • Hydrogen Bonding : Compounds with hydroxyl groups (e.g., ) or methoxy substituents ( ) exhibit stronger hydrogen-bonding capacity, favoring target engagement in polar active sites.
  • Metabolic Stability : Bulky substituents like benzyl ( ) may slow hepatic metabolism, whereas smaller groups (e.g., ethyl in ) could lead to faster clearance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.